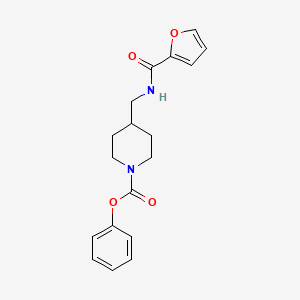

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a furan ring, and a phenyl group

Mechanism of Action

Target of Action

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound that is structurally related to fentanyl Given its structural similarity to fentanyl, it is plausible that it may interact with opioid receptors in the central nervous system, similar to other fentanyl analogues .

Mode of Action

Based on its structural similarity to fentanyl, it is likely that it binds to opioid receptors in the brain, mimicking the effects of endogenous opioids . This binding can inhibit the transmission of pain signals, leading to analgesic effects .

Biochemical Pathways

If it acts similarly to fentanyl, it may influence the release of neurotransmitters such as dopamine and norepinephrine, which are involved in pain perception and reward pathways .

Pharmacokinetics

Similar compounds, such as fentanyl, are known to be rapidly absorbed and distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

If it acts similarly to fentanyl, it may lead to a decrease in the perception of pain, sedation, and euphoria, among other effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxylic acid with piperidine-1-carboxylate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohols or amines.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate: Unique due to the combination of furan, piperidine, and phenyl groups.

Furan-2-carboxylic acid derivatives: Similar in structure but lack the piperidine and phenyl groups.

Piperidine-1-carboxylate derivatives: Similar in structure but lack the furan and phenyl groups.

Uniqueness

This compound is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and applications. The presence of the furan ring provides aromaticity and potential for electrophilic substitution, while the piperidine ring offers basicity and potential for nucleophilic substitution .

Biological Activity

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound notable for its structural resemblance to fentanyl, which suggests potential biological activities primarily through opioid receptor interactions. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and research applications.

Chemical Structure and Properties

- Molecular Formula : C18H20N2O4

- Molecular Weight : 328.4 g/mol

- CAS Number : 1235372-72-1

The compound features a piperidine ring, a furan ring, and a phenyl group, which contribute to its pharmacological properties.

Target and Mode of Action

This compound likely targets the opioid receptors (particularly mu-opioid receptors) in the central nervous system. The binding to these receptors mimics the effects of endogenous opioids, leading to various physiological responses:

- Analgesia : Reduction in pain perception.

- Sedation : Induction of drowsiness or sleepiness.

- Euphoria : Feelings of intense happiness or pleasure.

Biochemical Pathways

The interaction with opioid receptors influences neurotransmitter release, notably dopamine and norepinephrine, which are critical in pain modulation and reward pathways .

Pharmacokinetics

Similar compounds exhibit rapid absorption and distribution within the body, with hepatic metabolism followed by renal excretion. The pharmacokinetic profile suggests that this compound could be effective in both acute and chronic pain management scenarios.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer activity. For instance, related compounds have shown significant inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | A549 | 3.0 |

| Compound C | HCT116 | <10 |

These findings suggest that modifications to the furan and piperidine moieties could enhance anticancer efficacy, potentially making them viable candidates for further development .

Antimicrobial Activity

Furan-containing compounds have been documented to exhibit antimicrobial properties. The biological evaluation of related compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Assessment :

Properties

IUPAC Name |

phenyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(16-7-4-12-23-16)19-13-14-8-10-20(11-9-14)18(22)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFLKZAUFVAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.